molecular formula C27H32N2O3 B4315688 Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)propan-2-yl]carbamate

Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)propan-2-yl]carbamate

Cat. No.: B4315688
M. Wt: 432.6 g/mol
InChI Key: LFFKYDVBEGVJRG-UHFFFAOYSA-N
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Description

Benzyl [2-(1-adamantylamino)-1-benzyl-2-oxoethyl]carbamate is a complex organic compound that features a unique structure combining adamantyl, benzyl, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)propan-2-yl]carbamate typically involves multiple steps:

    Formation of the Adamantylamine Intermediate: Adamantane is reacted with a suitable amine to form 1-adamantylamine.

    Benzylation: The adamantylamine is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Carbamate Formation: The benzylated adamantylamine is reacted with benzyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the adamantyl group.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)propan-2-yl]carbamate involves its interaction with specific molecular targets. The adamantyl group is known for its ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzyl groups can enhance binding affinity through π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler compound with similar carbamate functionality but lacking the adamantyl group.

    Adamantyl carbamate: Contains the adamantyl group but lacks the benzyl groups.

Uniqueness

Benzyl [2-(1-adamantylamino)-1-benzyl-2-oxoethyl]carbamate is unique due to the combination of the adamantyl and benzyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

benzyl N-[1-(1-adamantylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O3/c30-25(29-27-15-21-11-22(16-27)13-23(12-21)17-27)24(14-19-7-3-1-4-8-19)28-26(31)32-18-20-9-5-2-6-10-20/h1-10,21-24H,11-18H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFKYDVBEGVJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)propan-2-yl]carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)propan-2-yl]carbamate
Reactant of Route 3
Reactant of Route 3
Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)propan-2-yl]carbamate
Reactant of Route 4
Reactant of Route 4
Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)propan-2-yl]carbamate
Reactant of Route 5
Reactant of Route 5
Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)propan-2-yl]carbamate
Reactant of Route 6
Reactant of Route 6
Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)propan-2-yl]carbamate

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